molecular formula C14H16N2O4 B14042533 (S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one

(S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one

Cat. No.: B14042533
M. Wt: 276.29 g/mol
InChI Key: CVLDVSYUWJZQFN-VIFPVBQESA-N
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Description

(S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a tetrahydrofuran-3-yl-oxy group attached to a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one typically involves a multi-step process. One of the optimized synthetic routes includes the following steps :

    Formation of the Quinazolinone Core: The initial step involves the formation of the quinazolinone core through a cyclization reaction of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable methylating agent.

    Attachment of the Tetrahydrofuran-3-yl-oxy Group: The tetrahydrofuran-3-yl-oxy group is attached through an etherification reaction using (S)-tetrahydrofuran-3-ol and a suitable base such as sodium hydride (NaH).

The optimized reaction conditions for the etherification step are as follows :

  • Molar ratio of quinazolinone precursor to (S)-tetrahydrofuran-3-ol: 1:1.2
  • Molar ratio of (S)-tetrahydrofuran-3-ol to NaH: 1:2.3
  • Reaction temperature: Mild conditions (room temperature to 60°C)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one has a wide range of scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-4-one

InChI

InChI=1S/C14H16N2O4/c1-8-15-11-6-12(18-2)13(5-10(11)14(17)16-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3,(H,15,16,17)/t9-/m0/s1

InChI Key

CVLDVSYUWJZQFN-VIFPVBQESA-N

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)O[C@H]3CCOC3)OC

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)OC3CCOC3)OC

Origin of Product

United States

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